Bilobol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{8(Z),-pentadecenyl}resorcinol typically involves the alkylation of resorcinol with a suitable alkenyl halide under basic conditions. The reaction can be carried out using potassium carbonate (K2CO3) as a base in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to promote the alkylation process, resulting in the formation of the desired alkenylresorcinol .
Industrial Production Methods
Industrial production of 5-{8(Z),-pentadecenyl}resorcinol may involve the extraction of the compound from natural sources, such as plants, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized alkylation reactions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{8(Z),-pentadecenyl}resorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkenyl group to an alkyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to alkylresorcinol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
5-{8(Z),-pentadecenyl}resorcinol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polyphenolic compounds.
Biology: Studied for its cytotoxic properties against various cancer cell lines.
Medicine: Investigated for its potential use in anticancer therapies.
Industry: Utilized in the development of natural product-based pesticides and antimicrobial agents
Mechanism of Action
The mechanism of action of 5-{8(Z),-pentadecenyl}resorcinol involves its interaction with cellular components, leading to cytotoxic effects. The compound targets cellular membranes and disrupts their integrity, causing cell death. Additionally, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bilobol: Another alkenylresorcinol with similar biological activities.
Cardol monoene: A related compound with a different alkenyl chain length.
Trifurcatol A2: Another polyphenolic compound with similar structural features
Uniqueness
Properties
IUPAC Name |
5-[(Z)-pentadec-8-enyl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h7-8,16-18,22-23H,2-6,9-15H2,1H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGAUFMQYWZJAB-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872874 | |
Record name | 5-(8Z-Pentadecenyl)resorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22910-86-7 | |
Record name | Bilobol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22910-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(8Z-Pentadecenyl)resorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bilobol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSK9KWM3T6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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